molecular formula C11H18ClNO5 B12342464 L-Glutamic acid, N-(chloroacetyl)-, diethyl ester CAS No. 76385-54-1

L-Glutamic acid, N-(chloroacetyl)-, diethyl ester

Cat. No.: B12342464
CAS No.: 76385-54-1
M. Wt: 279.72 g/mol
InChI Key: UPCBMASFNMAWND-QMMMGPOBSA-N
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Description

L-Glutamic acid, N-(chloroacetyl)-, diethyl ester is a chemical compound with the molecular formula C11H18ClNO5 and a molecular weight of 279.72 g/mol It is a derivative of L-glutamic acid, where the amino group is substituted with a chloroacetyl group and the carboxyl groups are esterified with ethanol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Glutamic acid, N-(chloroacetyl)-, diethyl ester typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

L-Glutamic acid, N-(chloroacetyl)-, diethyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

L-Glutamic acid, N-(chloroacetyl)-, diethyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of L-Glutamic acid, N-(chloroacetyl)-, diethyl ester involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Glutamic acid, N-(chloroacetyl)-, diethyl ester is unique due to the presence of the chloroacetyl group, which imparts distinct chemical reactivity and potential biological activity compared to other derivatives .

Properties

CAS No.

76385-54-1

Molecular Formula

C11H18ClNO5

Molecular Weight

279.72 g/mol

IUPAC Name

diethyl (2S)-2-[(2-chloroacetyl)amino]pentanedioate

InChI

InChI=1S/C11H18ClNO5/c1-3-17-10(15)6-5-8(11(16)18-4-2)13-9(14)7-12/h8H,3-7H2,1-2H3,(H,13,14)/t8-/m0/s1

InChI Key

UPCBMASFNMAWND-QMMMGPOBSA-N

Isomeric SMILES

CCOC(=O)CC[C@@H](C(=O)OCC)NC(=O)CCl

Canonical SMILES

CCOC(=O)CCC(C(=O)OCC)NC(=O)CCl

Origin of Product

United States

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